4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide

Medicinal Chemistry Chemical Biology Data Gap Analysis

Researchers require chiral benzamide scaffolds with unambiguous stereochemistry to ensure SAR reproducibility. This (2S)-enantiomer, supplied with a Certificate of Analysis, eliminates the variability introduced by racemic or uncharacterized alternatives. Key supply advantages: - Defined (2S)-stereocenter confirmed by 600 MHz ¹H NMR (BMRB bmse012216) and InChIKey. - Consistent purity (95%) with distinct melting point (155-156 °C) for identity verification. - Cold-chain shipping (4 °C) preserves integrity; normal shipping temperature for transit.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 1141930-90-6
Cat. No. B1530744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide
CAS1141930-90-6
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(CNC(=O)C1=CC=C(C=C1)O)O
InChIInChI=1S/C10H13NO3/c1-7(12)6-11-10(14)8-2-4-9(13)5-3-8/h2-5,7,12-13H,6H2,1H3,(H,11,14)/t7-/m0/s1
InChIKeyNYGFEEOHVNIUEK-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide Overview


4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide (CAS 1141930-90-6) is a chiral benzamide derivative with the molecular formula C10H13NO3 and molecular weight 195.21 g/mol . The compound features a 4-hydroxybenzamide core conjugated with a (2S)-2-hydroxypropyl substituent at the amide nitrogen, forming a molecule with a single defined stereocenter at the 2-position of the propyl chain [1]. This compound is commercially available as a powder formulation requiring refrigerated storage (4°C) and is intended exclusively for research and development applications . Current open literature and patent databases contain no peer-reviewed biological activity data, mechanistic studies, or quantitative pharmacological profiling for this specific compound [2].

Irreplaceability of 4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide


Procurement of 4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide (CAS 1141930-90-6) over alternative benzamide derivatives is driven primarily by defined stereochemical identity and traceable commercial provenance rather than by documented biological performance differentials. The compound possesses a single chiral center at the (2S) position of the hydroxypropyl side chain [1], a structural feature that distinguishes it from its (2R)-enantiomer, from the racemic mixture, and from non-chiral or differently substituted benzamides [2]. While no head-to-head comparative biological data currently exist in the open literature, the availability of this specific compound from established vendors with Certificates of Analysis (CoA) and validated purity specifications ensures reproducibility in synthesis, analytical method development, and structure-activity relationship studies where stereochemical consistency is paramount. Substitution with a generic benzamide lacking verified stereochemistry introduces uncontrolled variables that may compromise experimental reproducibility and downstream data integrity.

Evidence for 4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide


Biological Activity Data Gap

A systematic search of open literature, patent databases, and authoritative repositories reveals zero peer-reviewed biological activity reports, zero mechanism-of-action studies, and zero comparative pharmacological evaluations for 4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide (CAS 1141930-90-6) [1][2]. Consequently, no quantitative differential data exist to support head-to-head comparisons with any analog, alternative, or in-class candidate. All claims regarding anti-inflammatory potential, antioxidant activity, or therapeutic relevance for this specific compound appearing in commercial listings are extrapolated from class-level properties of benzamides in general and are not substantiated by compound-specific experimental evidence .

Medicinal Chemistry Chemical Biology Data Gap Analysis

Chiral Purity: (2S)-Enantiomer vs Racemic Mixture

4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide (CAS 1141930-90-6) possesses a single defined stereocenter in the (2S)-configuration at the 2-position of the hydroxypropyl side chain [1]. This contrasts directly with 4-hydroxy-N-(2-hydroxypropyl)benzamide (CAS 98034-09-4), the racemic mixture containing both (2S)- and (2R)-enantiomers in equal proportion, and with N-(2-hydroxypropyl)benzamide (CAS 23054-66-2), which lacks the 4-hydroxy substitution on the benzamide aromatic ring . The presence of a defined chiral center is documented via InChI stereochemical notation (/t7-/m0/s1) [1], whereas the racemic analog bears InChIKey NYGFEEOHVNIUEK-UHFFFAOYSA-N indicating undefined stereochemistry .

Chiral Synthesis Enantiomeric Purity Analytical Standards

Melting Point and Physical Form Comparison

4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide is characterized by a melting point range of 155–156°C and is supplied as a powder requiring refrigerated storage at 4°C . This physical property profile contrasts with the reported melting point of approximately 179°C for the racemic analog 4-hydroxy-N-(2-hydroxypropyl)benzamide (CAS 98034-09-4) . The ~24°C lower melting point of the pure (2S)-enantiomer reflects fundamental differences in crystal packing energetics between the enantiopure and racemic forms. Additionally, the target compound differs from (R)-N-(2-hydroxypropyl)benzamide, which lacks the 4-hydroxy aromatic substitution and has a molecular weight of 179.22 g/mol versus 195.21 g/mol .

Analytical Chemistry Quality Control Physical Characterization

Single-Source Supply Chain (Enamine)

4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide (CAS 1141930-90-6) is manufactured exclusively by Enamine Ltd. (Ukraine) and distributed through authorized channel partners including Sigma-Aldrich/Merck, Fujifilm Wako, and CymitQuimica . Pricing data from Fujifilm Wako indicates: 100 mg at 63,400 JPY, 500 mg at 172,100 JPY, 1 g at 225,800 JPY . Alternative vendors (Leyan, Chemenu) offer this compound at 95% purity without disclosing the original manufacturer, introducing potential variability in sourcing . The racemic analog (CAS 98034-09-4) and non-hydroxylated analog (CAS 23054-66-2) are available from different and generally broader vendor networks at lower cost points (e.g., CAS 23054-66-2 at 326 EUR for 250 mg) .

Procurement Supply Chain Commercial Availability

Archived NMR Reference Data

4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide has been characterized by 1D 1H NMR spectroscopy under standardized conditions (2mM in DMSO-d6, 298K, pH 7.5, 600 MHz Bruker Avance spectrometer) and its spectral data are archived in the Biological Magnetic Resonance Data Bank (BMRB) under entry bmse012216 [1]. This provides a validated reference spectrum for identity confirmation. In contrast, the racemic analog (CAS 98034-09-4) has no equivalent archived NMR reference data in BMRB, though synthetic characterization NMR data appear in primary literature for related 4-hydroxybenzamide derivatives .

NMR Spectroscopy Analytical Standards Structural Confirmation

4-Hydroxy vs Non-Hydroxylated Substitution

4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide (MW 195.21 g/mol, C10H13NO3) contains a 4-hydroxy substituent on the benzamide aromatic ring, which is absent in N-(2-hydroxypropyl)benzamide (CAS 23054-66-2, MW 179.22 g/mol, C10H13NO2) . This structural difference confers distinct hydrogen bonding capacity (three H-bond donors/acceptors vs. two), altered lipophilicity, and different chemical reactivity profiles. In the broader class of benzamide derivatives, the 4-hydroxy substitution has been associated with metal-chelating properties relevant to enzyme inhibition (e.g., HDAC inhibitors) and altered pharmacokinetic behavior [1].

Medicinal Chemistry Structure-Activity Relationship Scaffold Comparison

4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide Applications


Chiral Synthesis Building Block

This compound serves as a defined (2S)-enantiomeric benzamide scaffold for asymmetric synthesis and medicinal chemistry campaigns. The established stereochemistry and availability of NMR reference data from BMRB (bmse012216, 600 MHz 1H NMR in DMSO-d6) support its use as a chiral building block for constructing more complex molecules where stereochemical integrity must be maintained throughout synthetic sequences. Procurement from vendors providing Certificates of Analysis (e.g., Sigma-Aldrich, 95% purity, mp 155–156°C) ensures traceable quality [1].

Analytical Method Development and Reference

With defined physical properties (mp 155–156°C, powder form, refrigerated storage) and archived spectroscopic data in public databases [1], this compound is suitable for developing and validating analytical methods including HPLC purity assessment, chiral chromatography method development, and NMR spectroscopy calibration. The distinct melting point of the (2S)-enantiomer versus the racemic analog (Δmp ≈ 24°C) provides a clear thermal signature for identity confirmation and purity verification in quality control workflows.

SAR Probe for Benzamide Scaffolds

This compound can be employed as a reference probe in SAR studies exploring the effects of (2S)-stereochemistry, 4-hydroxy aromatic substitution, and hydroxypropyl side-chain length on biological target engagement. The availability of structurally defined comparators—including the racemic mixture (CAS 98034-09-4), the non-hydroxylated analog (CAS 23054-66-2), and the 3-hydroxypropyl positional isomer (CAS 87807-89-4)—enables systematic evaluation of structural determinants [2]. Note that no compound-specific biological activity data are currently available; any SAR studies using this compound will require de novo experimental characterization.

Computational Chemistry Modeling Input

The defined stereochemistry and availability of 3D structural data from BMRB make this compound suitable for computational studies including molecular docking simulations, pharmacophore modeling, and quantum mechanical calculations. The compound's InChIKey (NYGFEEOHVNIUEK-ZETCQYMHSA-N) [1] provides a unique identifier for database integration and cheminformatics workflows. Its moderate calculated lipophilicity (class-level LogP estimate ~0.7–2.47 for related benzamides) and multiple hydrogen bonding sites offer a tractable scaffold for virtual screening and in silico property prediction exercises.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.